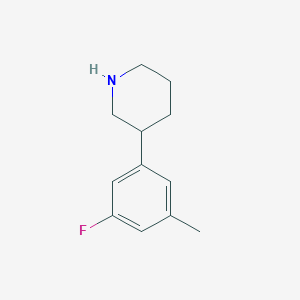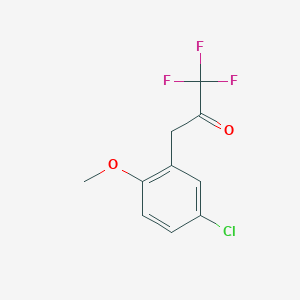
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and a trifluoropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 5-chloro-2-methoxyphenyl derivatives with trifluoropropanone precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, which involves the reaction of 5-chloro-2-methoxyphenylboronic acid with a trifluoropropanone derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives, such as amines or thiols.
Applications De Recherche Scientifique
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Shares the chloro-substituted phenyl group but differs in functional groups and overall structure.
Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates: Contains similar chloro-methoxyphenyl groups but includes antimony and carboxylate functionalities.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one is unique due to its trifluoropropanone moiety, which imparts distinct chemical properties, such as increased stability and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H8ClF3O2 |
|---|---|
Poids moléculaire |
252.62 g/mol |
Nom IUPAC |
3-(5-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-8-3-2-7(11)4-6(8)5-9(15)10(12,13)14/h2-4H,5H2,1H3 |
Clé InChI |
IQTIAAMWRPIOTR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



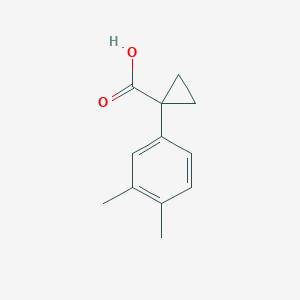
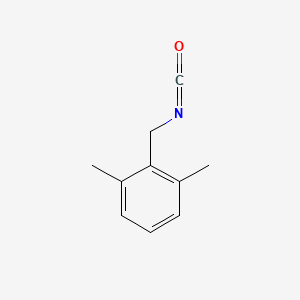
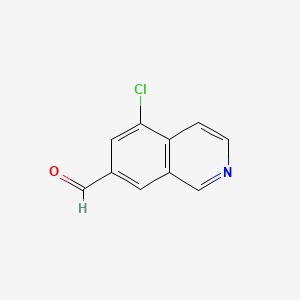

![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
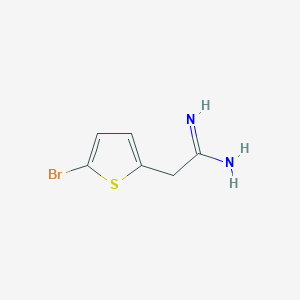
![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)



